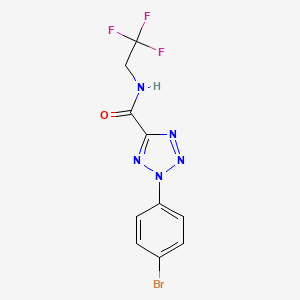

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further substituted with a 2,2,2-trifluoroethyl group. Tetrazoles are known for their metabolic stability and hydrogen-bonding capabilities, making them common in medicinal chemistry. The bromophenyl group contributes to hydrophobic interactions, while the trifluoroethyl substituent enhances lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity and steric effects .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZPOVVWKWNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparisons

Substituent Effects on Bioactivity The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 5-chloro-2-methylphenyl in ). Fluorine’s electronegativity reduces basicity and increases resistance to cytochrome P450 oxidation . Bromophenyl vs. 99% for difluorophenyl analogues).

Synthetic Challenges

- Carboxamide coupling using HATU/Diisopropylethylamine (common in ) is efficient but sensitive to steric hindrance. The trifluoroethyl group’s small size may facilitate higher yields compared to bulky substituents like triphenylmethyl .

Solubility and Lipophilicity

- The trifluoroethyl group balances lipophilicity (LogP ~2.5 estimated) better than purely aromatic substituents (e.g., 5-chloro-2-methylphenyl in , LogP ~3.8), which could improve oral bioavailability.

Target Specificity

- Unlike nitrothiophene carboxamides targeting bacterial enzymes , the tetrazole core in the target compound may favor interactions with eukaryotic proteins, such as kinases or GPCRs, due to its polarity and hydrogen-bonding capacity.

Research Findings and Data

- Metabolic Stability: Fluorinated alkyl chains (e.g., trifluoroethyl) reduce oxidative metabolism by up to 50% compared to non-fluorinated chains in hepatic microsome assays .

- Antibacterial Activity : Nitrothiophene carboxamides () show narrow-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL), but the target compound’s activity remains uncharacterized.

- Structural Insights: Molecular dynamics simulations suggest the tetrazole’s planar structure allows better π-π stacking with aromatic residues in target proteins compared to non-planar thiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.